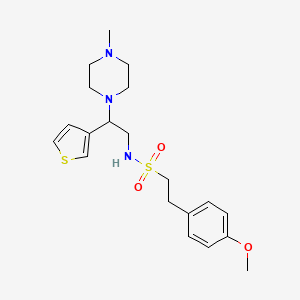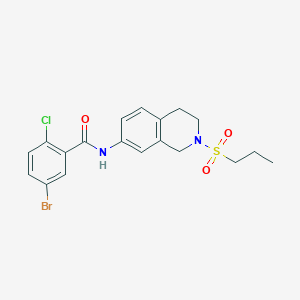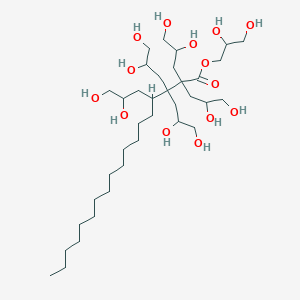
Polyglyceryl-6 stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyglyceryl-6 Stearate is an ester of stearic acid and polyglycerin-6 . It is a glycerin and stearic acid-based ingredient that helps oil and water to mix together, acting as an emulsifier . It is PEG-free and based on renewable raw materials . It is used as an emulsifier, emollient, conditioner, etc. in the field of personal care products .
Synthesis Analysis
This compound is synthesized by several methods such as direct esterification of fatty acids and polyglycerols, chemical transesterification of fatty acid methyl esters and polyglycerol, enzymatic transesterification using Lipozyme 435, using glycerol carbonate as raw material, using microwave irradiation, etc . The major challenges in the synthesis of polyglyceryl fatty acid esters are to increase yield and control the esterification level while minimizing side reactions .Molecular Structure Analysis
This compound is a synthetic mixture of fatty acids from stearic acids and a glycerin polymer . It has a molecular formula of C36H72O14 and a molecular weight of 728.94848 .Physical And Chemical Properties Analysis
This compound appears as a light yellow waxy solid . It is slightly soluble in water and its solubility is related to the polymerization degree of glycerol and esterification degree .Scientific Research Applications
1. Formulation of Lipid Nanoparticles
Polyglyceryl-6 stearate has been investigated for stabilizing aqueous solid lipid nanoparticle (SLN) and nanostructured lipid carrier (NLC) dispersions. It plays a crucial role in determining the size, physical stability, and particle matrix structure of these nanoparticles, which are relevant in various pharmaceutical and cosmetic applications. For instance, SLNs and NLCs stabilized with this compound showed significant physical stability over three months at room temperature, indicating its effectiveness as a stabilizing agent (Kovačević et al., 2011).
2. Enhancement of Cell Permeating Properties
In the context of self-emulsifying drug delivery systems (SEDDS), this compound and similar glyceryl ester surfactants have been evaluated for their impact on cell permeating properties. These systems showed significantly higher cellular uptake than SEDDS without glyceryl ester surfactants, indicating the potential of this compound as an excipient for enhancing cellular uptake and permeation properties (Zahir-Jouzdani et al., 2018).
3. Cosmetic and Pharmaceutical Applications
This compound has shown potential in the formulation of W/O/W (water-in-oil-in-water) type emulsions in the cosmetic industry. These emulsions are used to stabilize active ingredients but face challenges like low stability and manufacturing difficulties. Research indicates that this compound plays an important role in the stability and formation of these multiple emulsions, highlighting its applicability in cosmetic formulations (유정민 et al., 2014).
4. Development of Recombined Dairy Cream
In the food industry, particularly in the development of recombined dairy cream (RDC), polyglyceryl esters like this compound are used to improve product quality. The addition of these esters to RDC has been shown to reduce particle size, increase viscosity and stability, and positively affect the whipping behavior of RDCs. This highlights the role of this compound in improving the quality of dairy products (Yan et al., 2022).
Mechanism of Action
Future Directions
Polyglyceryl-6 stearate is gaining attention in the cosmetic, pharmaceutical, and food industries due to its safety and effectiveness as an emulsifier . It is seen as a green alternative to existing emulsifiers as it is derived from renewable sources like vegetable oils . It is expected to find broader applications in the future, especially in eco-friendly products .
properties
IUPAC Name |
2,3-dihydroxypropyl 2,2,3,3,4-pentakis(2,3-dihydroxypropyl)octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(15-28(43)20-37)35(16-29(44)21-38,17-30(45)22-39)36(18-31(46)23-40,19-32(47)24-41)34(49)50-26-33(48)25-42/h27-33,37-48H,2-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDUIJTXNGADSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95461-65-7 |
Source


|
| Record name | Polyglyceryl-6 stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095461657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Aminoethyl)phenoxy]acetamide](/img/structure/B3316772.png)

![{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3316794.png)
![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)
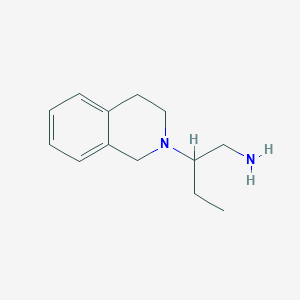
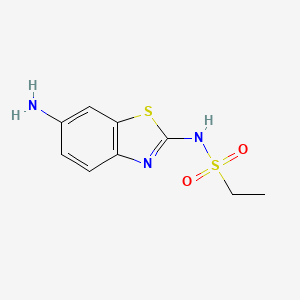
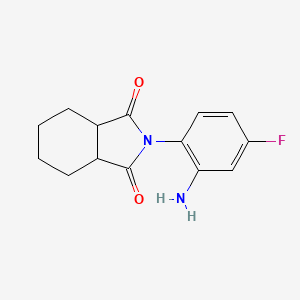
![{3-[(Cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B3316826.png)

![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3316841.png)
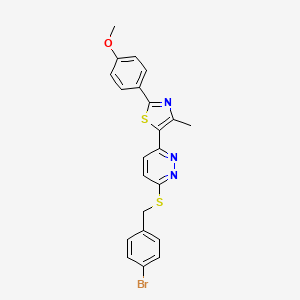
![2-[(3,5-dimethoxybenzoyl)amino]-N~4~-(1-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B3316850.png)
